Chemoselective Functionalization via Sequential Cross-Coupling Potential
The presence of both a C–I and a C–Cl bond on the 2-methylbenzothiazole core enables a chemoselective, sequential functionalization strategy. While direct experimental data for this specific compound is limited, this inference is drawn from established principles of palladium-catalyzed cross-coupling, where the reactivity of C(sp²)–I bonds significantly exceeds that of C(sp²)–Cl bonds [1]. This allows for a first coupling at the 5-position (iodo), followed by a second, orthogonal coupling at the 4-position (chloro) after the first transformation is complete. This is a class-level characteristic for dual-halogenated arenes [2].
| Evidence Dimension | Bond Dissociation Energy / Reactivity |
|---|---|
| Target Compound Data | C-I (approx. 65 kcal/mol) and C-Cl (approx. 95 kcal/mol) bonds present |
| Comparator Or Baseline | Mono-halogenated analog (e.g., 4-chloro-2-methylbenzo[D]thiazole): Only C-Cl bond present |
| Quantified Difference | The C-I bond is ~30 kcal/mol weaker than the C-Cl bond, allowing for chemoselective oxidative addition under mild conditions. |
| Conditions | Standard Pd(0)-catalyzed cross-coupling conditions (e.g., Suzuki, Stille, Sonogashira). |
Why This Matters
This dual-halogenation enables a more efficient and versatile synthetic pathway to complex, diversely substituted benzothiazole libraries, a critical advantage for medicinal chemistry and lead optimization.
- [1] Nandy, A., & Sekar, G. (2021). KOtBu-Promoted Halogen-Bond-Assisted Intramolecular C–S Cross-Coupling of o-Iodothioanilides for the Synthesis of 2-Substituted Benzothiazoles. The Journal of Organic Chemistry, 86(21), 15825-15834. View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
